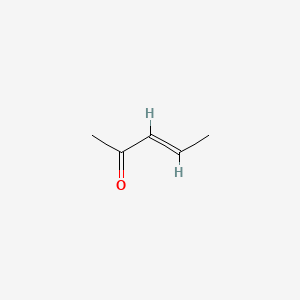![molecular formula C11H11ClF3N B6273112 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine CAS No. 2059931-72-3](/img/new.no-structure.jpg)
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine is a compound that features a trifluoromethyl group and a chlorine atom attached to a cyclohepta[b]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, such as 4-iodobenzene, followed by cyclization to form the desired cyclohepta[b]pyridine ring . Another method involves the simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) using transition metal-based catalysts like iron fluoride .
Industrial Production Methods
Industrial production of this compound typically involves multi-step reactions on a large scale. For example, a three-step process may include the use of sodium nitrite and hydrogen chloride in water at 20°C, followed by chlorination at 150°C, and finally, fluorination with hydrogen fluoride at 200°C under high pressure .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group and chlorine atom contribute to the compound’s reactivity and ability to interact with specific enzymes and receptors. These interactions can modulate various biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine can be compared to other similar compounds, such as:
2-chloro-4-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the cyclohepta ring, making it less complex.
2,3-dichloro-5-(trifluoromethyl)pyridine: This compound has an additional chlorine atom, which can alter its chemical properties and reactivity.
4-(trifluoromethyl)pyridine: This compound lacks the chlorine atom and the cyclohepta ring, making it structurally simpler.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, chlorine atom, and the cyclohepta ring, which together contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2059931-72-3 |
|---|---|
Molecular Formula |
C11H11ClF3N |
Molecular Weight |
249.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



